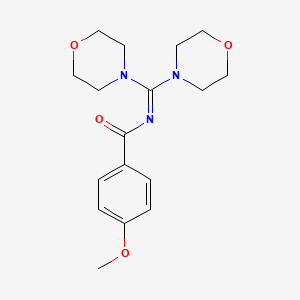
Benzamide, N-(di-4-morpholinylmethylene)-4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(di-4-morpholinylmethylene)-4-methoxy-: is a complex organic compound that features a benzamide core substituted with a methoxy group and a morpholinylmethylene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(di-4-morpholinylmethylene)-4-methoxy- typically involves the reaction of 4-methoxybenzoyl chloride with N,N-di(4-morpholinyl)methanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is often refluxed in an appropriate solvent such as dichloromethane or tetrahydrofuran, followed by purification through recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzamide, N-(di-4-morpholinylmethylene)-4-methoxy- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the morpholinylmethylene moiety can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane or acetonitrile, and catalysts if necessary.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted benzamides or morpholinyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzamide, N-(di-4-morpholinylmethylene)-4-methoxy- is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its morpholine ring is known to enhance the pharmacokinetic properties of drug molecules, making it a valuable scaffold in medicinal chemistry.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory, anticancer, and neuroprotective agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, Benzamide, N-(di-4-morpholinylmethylene)-4-methoxy- is used in the production of polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.
Wirkmechanismus
The mechanism of action of Benzamide, N-(di-4-morpholinylmethylene)-4-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can enhance binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or cancer cell proliferation, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- Benzamide, N-(4-morpholinylmethylene)-4-methoxy-
- Benzamide, N-(di-4-piperidinylmethylene)-4-methoxy-
- Benzamide, N-(di-4-pyrrolidinylmethylene)-4-methoxy-
Comparison: Compared to its analogs, Benzamide, N-(di-4-morpholinylmethylene)-4-methoxy- exhibits unique properties due to the presence of two morpholine rings. This structural feature enhances its solubility, stability, and pharmacokinetic profile, making it a more versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
656835-98-2 |
|---|---|
Molekularformel |
C17H23N3O4 |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
N-(dimorpholin-4-ylmethylidene)-4-methoxybenzamide |
InChI |
InChI=1S/C17H23N3O4/c1-22-15-4-2-14(3-5-15)16(21)18-17(19-6-10-23-11-7-19)20-8-12-24-13-9-20/h2-5H,6-13H2,1H3 |
InChI-Schlüssel |
MXTCPMCHRUQTGP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)N=C(N2CCOCC2)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine](/img/structure/B12526016.png)
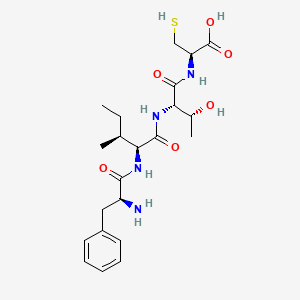

![[2-(Ethenyloxy)hex-4-en-1-yl]benzene](/img/structure/B12526038.png)
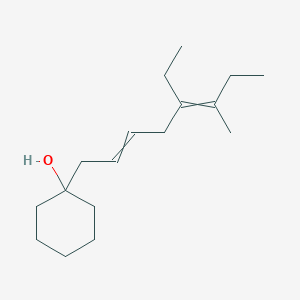
![1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B12526046.png)
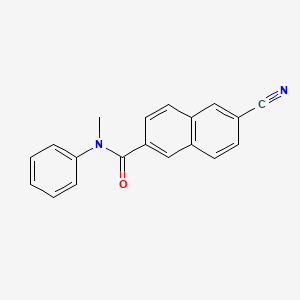
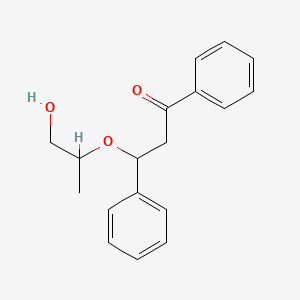
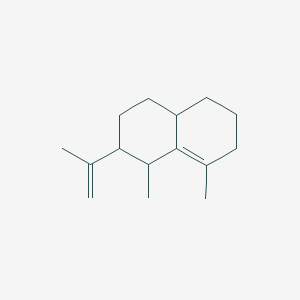
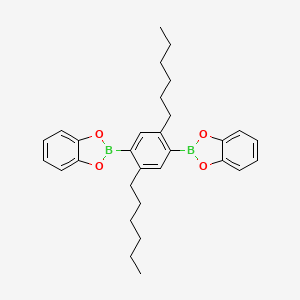
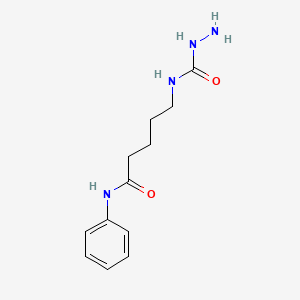
![1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-methyl-3-(5-pyrimidinyl)-](/img/structure/B12526070.png)
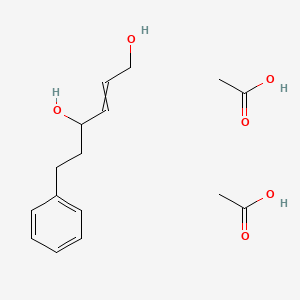
![1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12526096.png)
